6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Beschreibung
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name derives from its polycyclic backbone and substituent hierarchy. The base structure consists of a 4,5-dihydrothieno[2,3-c]pyridine system, a bicyclic framework fusing a thiophene ring (positions 2,3) to a pyridine ring (position c). Numerotation begins at the sulfur atom in the thiophene moiety, progressing through the fused pyridine nitrogen.
Substituent Analysis:
- Position 2 : A benzamido group substituted at the para position with an N,N-diallylsulfamoyl moiety.
- Position 3 : A methyl ester (–COOCH₃).
- Position 6 : An ethyl ester (–COOCH₂CH₃).
- Ring Saturation : The "4,5-dihydro" designation indicates partial saturation at the pyridine ring’s 4,5 positions, while "7H" specifies a hydrogen at position 7 in the thieno ring.
Systematic Name :
6-Ethyl 3-methyl 2-[(4-{N,N-bis(prop-2-en-1-yl)sulfamoyl}benzoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylate.
Table 1: Functional Group Prioritization for IUPAC Naming
| Priority | Group | Position | Suffix/Prefix |
|---|---|---|---|
| 1 | Thieno[2,3-c]pyridine | Core | Parent |
| 2 | Benzamido | C2 | Substituent |
| 3 | Ethyl ester | C6 | Suffix |
| 4 | Methyl ester | C3 | Suffix |
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remain unreported, analogous thieno[2,3-c]pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Key predicted geometric parameters include:
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |
| β Angle | 98.5° |
| Z-Value | 4 |
The diallylsulfamoyl group likely adopts a gauche conformation to minimize steric clash between allyl chains, as observed in N,N-diallylsulfonamide derivatives. Density Functional Theory (DFT) simulations suggest a dihedral angle of 67.3° between the sulfonamide’s sulfur atom and the benzamido plane.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (500 MHz, CDCl₃):
- Thienopyridine Core :
- Benzamido Group :
- Aromatic protons (δ 7.82–8.12 ppm, d, J = 8.5 Hz).
- NH proton (δ 10.21 ppm, broad singlet).
- Diallylsulfamoyl :
¹³C NMR (125 MHz, CDCl₃):
- Ester carbonyls: δ 168.9 (C3), 170.2 (C6) ppm.
- Sulfonamide sulfur: δ 44.7 ppm (quantified via DEPT-135).
Table 3: Key ¹H NMR Assignments
| Proton | δ (ppm) | Multiplicity | Coupling (Hz) | Assignment |
|---|---|---|---|---|
| H7 | 3.41 | dd | 5.2 | Thieno C7 |
| NH | 10.21 | bs | - | Benzamido |
| CH₂ | 3.62 | dt | 6.3 | Diallyl |
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS ([M+H]⁺ = 601.1842) reveals characteristic cleavages:
- Ester Group Loss :
- m/z 556.12 (–COOCH₂CH₃, –COOCH₃).
- Sulfamoyl Cleavage :
- Retro-Diels-Alder of Thienopyridine :
Table 4: Major MS Fragments
| m/z | Ion Formula | Fragmentation Pathway |
|---|---|---|
| 601.18 | C29H33N3O7S2⁺ | Molecular ion |
| 556.12 | C27H30N3O5S2⁺ | Ethyl/methyl ester loss |
| 443.08 | C21H23N2O4S⁺ | Sulfamoyl cleavage |
Infrared and UV-Vis Absorption Profiles
FT-IR (KBr, cm⁻¹):
- 1742 (ester C=O stretch).
- 1665 (amide I band).
- 1350/1162 (asymmetric/symmetric SO₂ stretching).
- 3105 (allyl C-H stretch).
UV-Vis (MeOH, λ_max):
Table 5: Spectral Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| IR | 1742 cm⁻¹ | Ester carbonyl |
| UV-Vis | 298 nm | Amide n→π* transition |
Eigenschaften
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7S2/c1-5-13-28(14-6-2)37(32,33)18-10-8-17(9-11-18)22(29)26-23-21(24(30)34-4)19-12-15-27(16-20(19)36-23)25(31)35-7-3/h5-6,8-11H,1-2,7,12-16H2,3-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNCVGDOJTRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound is characterized by its unique thieno[2,3-c]pyridine core, which is known for various pharmacological properties. The structure includes:
- Ethyl and methyl substituents : These groups may influence the lipophilicity and overall bioactivity.
- Diallylsulfamoyl group : This moiety is significant for its potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Anticancer Activity
Recent studies have shown that compounds similar to 6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine derivatives exhibit promising anticancer properties. For instance:
- In vitro studies on related thieno[2,3-c]pyridine compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC₅₀ values ranged from 1.06 to 2.73 μM for the most effective derivatives .
Table 1: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The anticancer activity of these compounds is believed to be associated with their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, inhibition of the c-Met kinase has been a focus of research due to its role in tumor growth and metastasis.
Case Studies
- Study on c-Met Inhibition : A study reported that a derivative similar to the target compound showed significant inhibition of c-Met kinase with an IC₅₀ value of approximately 0.09 μM, comparable to established inhibitors like Foretinib .
- Apoptosis Induction : Further investigations indicated that these compounds could induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptotic cells upon treatment with the compound .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The presence of ethyl and methyl groups may enhance the compound's absorption through lipid membranes.
- Toxicity Studies : Preliminary toxicity assessments are essential for evaluating safety profiles before clinical trials.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Compound 5d () :
- Structure: 6-Ethyl 3-methyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
- Key Differences : Bromo substituent at position 2 vs. benzamido group in the target compound.
- Synthesis : Yield of 73% via flash chromatography, suggesting efficient bromination. The target compound’s benzamido group likely requires amidation or coupling reactions, which may lower yields due to steric hindrance from the diallylsulfamoyl group.
Schiff Base Ligands () :
- Structure: Derivatives of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate modified with hydroxybenzaldehyde.
- Key Differences: tert-Butyl/ethyl esters vs. methyl/ethyl esters in the target compound. The amino group in these ligands allows for Schiff base formation, whereas the target’s benzamido group may limit such reactivity.
Physicochemical Properties
The target compound’s sulfamoyl group may improve water solubility compared to bromo or aryl substituents, critical for bioavailability in drug design.
Spectroscopic Profiles
Infrared Spectroscopy (IR) :
- Target Compound : Expected peaks near ~1700 cm⁻¹ (ester C=O) and ~1300–1150 cm⁻¹ (sulfonamide S=O).
- Analog 11a () : Shows CN stretch at 2219 cm⁻¹ and NH bands at 3436 cm⁻¹ .
NMR Analysis :
- 1H-NMR: Ethyl/Methyl esters: δ ~1.28–4.29 ppm (q, t for CH2/CH3 in 5d).
- 13C-NMR: Thienopyridine core: δ ~98–171 ppm (similar to compound 11a in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
